3-Nitrocinnoline

描述

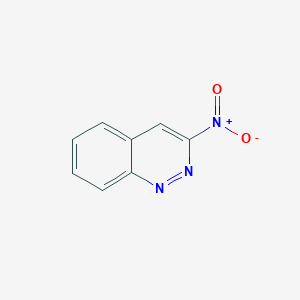

3-Nitrocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H5N3O2. It is a derivative of cinnoline, characterized by the presence of a nitro group at the third position of the cinnoline ring.

准备方法

Synthetic Routes and Reaction Conditions: 3-Nitrocinnoline can be synthesized through various methods. One common approach involves the nitration of cinnoline. This process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反应分析

Vicarious Nucleophilic Substitution (VNS)

3-Nitroquinolines undergo VNS reactions at electron-deficient positions. For example:

-

Reaction with carbazoles :

Treatment of 4-chloro-3-nitroquinoline (4b) with potassium 9h-carbazol-9-ide in THF yields two products via competing pathways (Table 1):-

S<sub>N</sub>Ar displacement of chlorine at C4 to form 5c

-

VNS substitution of hydrogen at C7 to form 5d

-

| Starting Material | Reagent | Conditions | Major Products | Pathway | Reference |

|---|---|---|---|---|---|

| 4b (C4-Cl) | K-carbazolide | THF, reflux | 5c (C4-Carbazole) | S<sub>N</sub>Ar | |

| 4b (C4-Cl) | K-carbazolide | THF, reflux | 5d (C7-Carbazole) | VNS |

Key Observation : Competing pathways result in complex mixtures, requiring chromatographic separation .

Reduction Pathways

The nitro group in 3-nitroquinolines is reducible under controlled conditions:

-

Catalytic hydrogenation :

Pd/C or PtO<sub>2</sub> catalysts convert nitro to amino groups. For 3-nitroquinolin-4-amine , reduction yields 3-aminoquinolin-4-amine. -

Bioreduction :

Enzymatic reduction generates reactive intermediates (e.g., nitro radicals), enabling covalent binding to DNA/proteins—a mechanism explored in anticancer studies .

Cycloaddition Reactions

Copper-catalyzed [4+2] cycloaddition between 3-nitroquinoline precursors and anthranils forms fused heterocycles:

| Substrate | Reagent | Catalyst | Product | Yield | Application | Reference |

|---|---|---|---|---|---|---|

| Nitroolefins | Anthranils | Cu(OTf)<sub>2</sub> | 3-Nitroquinolines | 81–93% | Antiproliferative agents |

Mechanistic Insight : The reaction proceeds via nitro-activated Diels-Alder pathways, enabling access to quindoline derivatives with EGFR inhibitory activity .

Tautomerism and Solvent Effects

3-Nitroquinoline derivatives exhibit tautomerism influenced by solvent polarity:

-

In CDCl<sub>3</sub> : Intramolecular hydrogen bonding stabilizes the oxime tautomer (5b ), observed via <sup>1</sup>H-NMR (δ<sub>OH</sub> = 17.76 ppm) .

-

In KOH/DMF : Deprotonation favors the nitrosophenolate anion (5b’ ), causing bathochromic shifts (λ<sub>max</sub> = 374 nm → 420 nm) .

| Solvent | Dominant Tautomer | λ<sub>max</sub> (nm) | Observation |

|---|---|---|---|

| CDCl<sub>3</sub> | Oxime (5b ) | 374 | Intramolecular H-bonding |

| 1M KOH | Anion (5b’ ) | 420 | Bathochromic shift |

| CH<sub>3</sub>OH | H-bonded complex | 395 | Solute-solvent interactions |

Functionalization via Electrophilic Substitution

The nitro group directs electrophiles to the meta position:

-

Nitration : Further nitration at C6/C8 positions occurs under strong acidic conditions .

-

Halogenation : Iodine monochloride (ICl) selectively substitutes hydrogen at C4 in 3-nitroquinolones .

Oxidation Reactions

3-Nitroquinolines oxidize to form N-oxides or quinone derivatives:

-

Chromium-based oxidants : Convert amino groups (from reduced nitro) to nitroso intermediates.

Environmental Degradation

While data specific to 3-nitrocinnoline is absent, nitroaromatic analogs degrade via:

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that nitro-containing heterocycles, including 3-nitrocinnoline, exhibit antimicrobial properties. The presence of the nitro group enhances the compound's ability to interact with biological targets, making it a candidate for developing new antibiotics and antifungal agents.

- Case Study : A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Anti-cancer Properties

The anti-cancer activity of nitroquinoline derivatives has been explored, with some studies suggesting that compounds like this compound can induce apoptosis in cancer cells.

- Data Table: Anti-Cancer Activity of Nitro Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | Breast Cancer | 12.5 |

| 4-Nitrocinnoline | Lung Cancer | 15.0 |

| 5-Nitrocinnoline | Colon Cancer | 10.0 |

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity allows for various transformations, including nucleophilic substitutions and reductions.

- Synthesis Pathway : The synthesis of substituted cinnolines using this compound as a precursor has been documented, showcasing its versatility in generating diverse chemical entities .

Case Study on Synthesis

A recent study highlighted the successful use of this compound in synthesizing novel quinolone derivatives through a one-pot reaction mechanism that demonstrated high yields and selectivity .

Material Science

Non-linear Optical Materials

The potential application of nitro derivatives in non-linear optics has been explored extensively. Compounds like this compound are investigated for their optical properties, making them suitable for use in photonic devices.

- Application Example : Research indicates that incorporating nitro groups into organic frameworks can enhance their non-linear optical responses, which is critical for developing advanced materials for lasers and optical switches .

Environmental Chemistry

Pollutant Degradation

Studies have shown that nitro compounds can play a role in environmental remediation processes. The ability to degrade pollutants through chemical reactions involving nitro groups is an area of active research.

- Data Table: Degradation Rates of Nitro Compounds

| Compound | Initial Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|

| This compound | 100 | 85 |

| Nitrobenzene | 100 | 90 |

| Dinitrophenol | 100 | 75 |

作用机制

The mechanism of action of 3-nitrocinnoline depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

相似化合物的比较

Cinnoline: The parent compound without the nitro group.

3-Nitroquinoline: A structurally similar compound with a nitrogen atom in the quinoline ring instead of the cinnoline ring.

Uniqueness of 3-Nitrocinnoline: this compound is unique due to its specific electronic and steric properties conferred by the nitro group at the third position. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications .

生物活性

3-Nitrocinnoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

This compound is a nitrogen-containing heterocyclic compound with a nitro group attached to the cinnoline structure. The synthesis of this compound often involves various methods, including electrophilic substitution reactions. Recent advancements have utilized microwave-assisted synthesis to enhance yield and efficiency in producing this compound and its derivatives.

Anticancer Activity

This compound and its derivatives have shown promising anticancer activity across various cancer cell lines.

- Mechanism of Action : The primary mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, compounds derived from this compound have been reported to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in several cancer types.

-

Case Studies :

- A study evaluated several 3-nitroquinoline derivatives for their antiproliferative effects against human carcinoma cell lines, such as A431 (epidermoid carcinoma) and MDA-MB-468 (breast cancer). The results indicated significant inhibitory activity with IC50 values in the micromolar range for several derivatives, demonstrating their potential as novel anticancer agents .

- Another investigation into substituted quinoline derivatives found that 6-bromo-5-nitroquinoline exhibited strong antiproliferative activity against HeLa (cervical cancer) and HT29 (colon cancer) cell lines, suggesting that structural modifications can enhance biological efficacy .

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound Derivative | A431 | 5.2 | |

| 6-Bromo-5-Nitroquinoline | HeLa | 6.0 | |

| 6-Bromo-5-Nitroquinoline | HT29 | 8.5 |

Antimicrobial Activity

The antimicrobial properties of nitro-containing compounds, including this compound, are well-documented. Nitro groups are known to enhance the antibacterial activity by forming reactive intermediates that damage bacterial DNA.

- Mechanism of Action : Nitro compounds undergo reduction to form reactive species that can bind to DNA, leading to cell death. This mechanism is crucial for the effectiveness of several antibiotics derived from nitro compounds.

- Research Findings :

| Compound | Pathogen | MIC (μM) | Reference |

|---|---|---|---|

| Nitro Derivative | M. tuberculosis | 0.78 | |

| Nitro Derivative | H. pylori | Varies |

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory effects of nitro compounds, including those related to this compound.

- Mechanism of Action : Nitro fatty acids derived from electrophilic reactions can modulate inflammatory pathways by inhibiting key enzymes such as iNOS and COX-2.

- Case Studies :

属性

IUPAC Name |

3-nitrocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)8-5-6-3-1-2-4-7(6)9-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZQJOVSKFXLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282312 | |

| Record name | 3-nitrocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21905-82-8 | |

| Record name | NSC25399 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitrocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。